molecular formula C12H14N4O4S B11615794 6-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)amino]hexanoic acid

6-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)amino]hexanoic acid

Katalognummer: B11615794
Molekulargewicht: 310.33 g/mol
InChI-Schlüssel: OGKMCGKXYXLFMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)amino]hexanoic acid is a compound that features a benzothiadiazole core substituted with a nitro group and an aminohexanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)amino]hexanoic acid typically involves the nitration of 2,1,3-benzothiadiazole followed by amination and subsequent coupling with hexanoic acid. The nitration step can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The amination step involves the use of an appropriate amine, such as hexylamine, under basic conditions to introduce the amino group. Finally, the coupling with hexanoic acid can be performed using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

6-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)amino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Formation of an amino derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)amino]hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 6-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)amino]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the aminohexanoic acid moiety can interact with biological molecules through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Nitro-2,1,3-benzothiadiazole
  • 2,1,3-Benzothiadiazole
  • 4-Amino-2,1,3-benzothiadiazole

Uniqueness

6-[(4-Nitro-2,1,3-benzothiadiazol-5-yl)amino]hexanoic acid is unique due to the presence of both a nitro group and an aminohexanoic acid moiety. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C12H14N4O4S

Molekulargewicht

310.33 g/mol

IUPAC-Name

6-[(4-nitro-2,1,3-benzothiadiazol-5-yl)amino]hexanoic acid

InChI

InChI=1S/C12H14N4O4S/c17-10(18)4-2-1-3-7-13-9-6-5-8-11(15-21-14-8)12(9)16(19)20/h5-6,13H,1-4,7H2,(H,17,18)

InChI-Schlüssel

OGKMCGKXYXLFMO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NSN=C2C(=C1NCCCCCC(=O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.